4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-25-20-14-11-18(30-3)15-21(20)31-23(25)24-22(27)16-9-12-19(13-10-16)32(28,29)26(2)17-7-5-4-6-8-17/h9-15,17H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCHQLOKRYEVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the cyclohexyl(methyl)sulfamoyl group: This step involves the reaction of cyclohexylamine with methylsulfonyl chloride, followed by coupling with the benzamide core.
Formation of the benzothiazolylidene moiety: This can be synthesized through the reaction of a suitable thioamide with an appropriate aldehyde or ketone, followed by cyclization.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound can be utilized in the development of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest analog documented in the evidence is 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 850909-59-0), which differs solely in the sulfamoyl substituent (benzyl vs. cyclohexyl) . The table below summarizes key physicochemical and structural differences:
*Note: Estimated values for the target compound are derived from structural comparisons with the benzyl analog and substituent property trends.
Key Insights:
Lipophilicity : The cyclohexyl group increases XLogP3 compared to the benzyl analog, suggesting enhanced membrane permeability but reduced aqueous solubility.
Synthetic Accessibility : Introducing cyclohexyl groups typically requires additional steps (e.g., hydrogenation of aromatic precursors), making synthesis more complex than benzyl-substituted analogs.
Broader Context of Benzothiazole Derivatives
While direct data for other analogs (e.g., variants with altered methoxy/methyl groups) are unavailable in the evidence, general trends in benzothiazole chemistry suggest:
- Methoxy Group Position : A 6-methoxy substituent (as in both compounds) optimizes electronic effects for aromatic stacking, whereas para-substitution (e.g., 4-methoxy) could disrupt planarity .
- Methyl Group on Benzothiazole : The 3-methyl group likely stabilizes the thiazole ring conformation, reducing metabolic oxidation compared to unmethylated analogs.
Hydrogen-Bonding and Crystallography Considerations
Though crystallographic data for the target compound are absent, studies using SHELX software (e.g., SHELXL for refinement) highlight the importance of hydrogen-bonding networks in stabilizing molecular aggregates . The benzothiazole’s nitrogen and oxygen atoms may participate in such networks, akin to patterns observed in Etter’s graph-set analysis .
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂S
- CAS Number : 850909-58-9
The compound features a sulfamoyl group attached to a benzamide backbone, which is known to enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that sulfamoyl derivatives often possess antimicrobial properties. The presence of the sulfamoyl group in the compound is critical for its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. This has been observed in several related compounds where structural modifications have yielded enhanced antimicrobial efficacy .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity are essential for understanding the safety profile of new compounds. The cytotoxic effects of related benzamide derivatives have been evaluated using various cell lines, with results indicating a concentration-dependent response. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.99 µM to 3.30 µM against HBV-infected cells, suggesting that our compound could also exhibit potent activity while maintaining a favorable selectivity index (SI) against non-target cells .
The biological activity of This compound may involve several mechanisms:
-
Inhibition of Viral Replication :
- By enhancing A3G levels, which inhibit HBV replication.
-
Antibacterial Mechanism :
- Interference with bacterial folate synthesis pathways through inhibition of dihydropteroate synthase.
-
Cell Cycle Arrest :
- Inducing apoptosis or cell cycle arrest in cancer cells through various signaling pathways.
Study 1: Antiviral Efficacy
A study focused on similar benzamide derivatives demonstrated their ability to inhibit HBV replication effectively. The derivatives were tested on HepG2 cell lines, showing significant reductions in viral load at low concentrations (IC50 values around 2 µM). These findings support the hypothesis that structurally related compounds can exert antiviral effects .
Study 2: Antimicrobial Properties
Another investigation into sulfamoyl derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain strains, indicating strong antimicrobial potential that could be leveraged in therapeutic applications .
Study 3: Cytotoxicity Assessment
Cytotoxicity assays conducted on various cancer cell lines indicated that related compounds exhibited selective toxicity towards malignant cells while sparing normal cells. The selectivity index was notably high, suggesting a favorable therapeutic window for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
